tert-Butyl (3R)-3-hydroxydecanoate
Description
tert-Butyl (3R)-3-hydroxydecanoate is a chiral ester derivative of (R)-3-hydroxydecanoic acid. Its synthesis typically involves the Reformatsky reaction between octanal and ethyl-2-bromoacetate to yield ethyl 3-hydroxydecanoate, followed by saponification and subsequent esterification with tert-butyl groups to enhance stability and solubility . The compound’s (R)-configuration is critical for enantioselective applications, particularly in pharmaceuticals and polymer precursors. Retention indices (RIs) for such hydroxy acid derivatives are calculated using alkane standards (C7–C36), aiding in chromatographic identification .
Properties
CAS No. |
63741-29-7 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxydecanoate |
InChI |
InChI=1S/C14H28O3/c1-5-6-7-8-9-10-12(15)11-13(16)17-14(2,3)4/h12,15H,5-11H2,1-4H3/t12-/m1/s1 |
InChI Key |
WRUQBBMDEHYWKE-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCC(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Shorter-Chain Hydroxy Acid Esters
- Ethyl 3-hydroxyoctanoate and ethyl 3-hydroxynonanoate: These esters share similar synthesis pathways (Reformatsky reaction) but differ in hydrocarbon chain length. Shorter chains reduce hydrophobicity, impacting solubility and biological activity .
- Racemic 3-hydroxydecanoic acid: The free acid form lacks the tert-butyl ester’s steric protection, making it more prone to hydrolysis. Enantiomeric separation via chiral-phase chromatography is required to isolate (R)- and (S)-isomers .
Polyhydroxyalkanoates (PHAs)
- Poly(3-hydroxyoctanoate) (P3HO) and poly(3-hydroxydecanoate) (P3HD): These microbial polyesters, derived from hydroxy acid monomers, exhibit biodegradability and biocompatibility. Unlike tert-butyl (3R)-3-hydroxydecanoate, PHAs are synthesized via bacterial fermentation and used in cardiac tissue engineering for valve repair and cell differentiation .
Amino-Functionalized Esters
- However, its shorter chain limits direct comparability .
Physicochemical and Functional Properties
| Property | This compound | Ethyl 3-hydroxydecanoate | (R)-3-hydroxydecanoic acid | Poly(3-hydroxydecanoate) (P3HD) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~244.36 | ~216.28 | ~188.26 | >10,000 (polymer) |
| Solubility | Moderate in organic solvents | High in ethanol/esters | Low in nonpolar solvents | Insoluble in water, soluble in chloroform |
| Stability | High (tert-butyl protection) | Moderate | Low (prone to hydrolysis) | High (thermal/mechanical) |
| Retention Index (RI) | ~1,450–1,500 (GC) | ~1,400–1,450 (GC) | ~1,500–1,550 (GC) | N/A |
| Primary Applications | Synthetic intermediate | Lab reagent | Polymer precursor | Cardiac tissue engineering |
Biomedical Relevance
- PHAs in Tissue Engineering: Poly(3-hydroxydecanoate) demonstrates superior elasticity and biocompatibility compared to rigid polymers like poly(3-hydroxybutyrate). It supports cardiomyocyte adhesion and differentiation, making it ideal for cardiac patches and valve repair .
- This compound: Primarily serves as a protected intermediate for synthesizing enantiopure hydroxy acids or PHAs. Its tert-butyl group facilitates controlled deprotection, enabling precise polymer design .
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